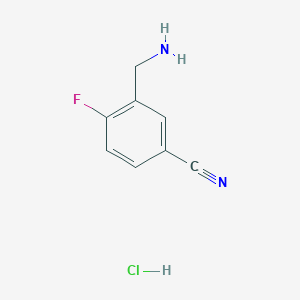

3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride

CAS No.: 1354951-19-1

Cat. No.: VC3393677

Molecular Formula: C8H8ClFN2

Molecular Weight: 186.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354951-19-1 |

|---|---|

| Molecular Formula | C8H8ClFN2 |

| Molecular Weight | 186.61 g/mol |

| IUPAC Name | 3-(aminomethyl)-4-fluorobenzonitrile;hydrochloride |

| Standard InChI | InChI=1S/C8H7FN2.ClH/c9-8-2-1-6(4-10)3-7(8)5-11;/h1-3H,5,11H2;1H |

| Standard InChI Key | HIYDXMWZHARIBY-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C#N)CN)F.Cl |

| Canonical SMILES | C1=CC(=C(C=C1C#N)CN)F.Cl |

Introduction

Chemical Structure and Properties

3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride is the hydrochloride salt of 3-(Aminomethyl)-4-fluorobenzonitrile. The parent compound has a molecular formula of C8H7FN2, while the hydrochloride salt has a molecular formula of C8H8ClFN2. The compound features a benzene ring substituted with three key functional groups: a cyano group (nitrile, -CN) at position 1, an aminomethyl group (-CH2NH2) at position 3, and a fluorine atom at position 4.

Physical and Chemical Characteristics

The hydrochloride salt of 3-(Aminomethyl)-4-fluorobenzonitrile has a molecular weight of 186.61 g/mol. Based on similar fluorinated benzonitrile compounds, it is likely to be a crystalline solid at room temperature with relatively high melting point due to its salt nature. The presence of the hydrochloride group significantly affects its solubility profile, typically enhancing water solubility compared to the free base form.

Structural Features and Reactivity

The compound contains several reactive sites that contribute to its chemical behavior and potential applications:

-

The nitrile group (-CN) is a versatile functional group that can undergo various transformations such as hydrolysis, reduction, and nucleophilic addition reactions.

-

The aminomethyl group (-CH2NH2) provides a reactive primary amine functionality that can participate in numerous chemical reactions, including amide formation, reductive amination, and nucleophilic substitutions.

-

The fluorine atom enhances the metabolic stability of the compound and can influence its binding affinity to biological targets through electronic effects and hydrogen bonding.

Applications in Medicinal Chemistry and Drug Development

Fluorinated benzonitriles like 3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride are valuable in medicinal chemistry due to their unique properties that can enhance drug efficacy and pharmacokinetics.

Pharmacological Significance

The compound's structure suggests several potential advantages in drug development:

-

The fluorine substitution can enhance metabolic stability and bioavailability by protecting neighboring positions from oxidative metabolism

-

The aminomethyl group provides a site for hydrogen bonding with biological targets

-

The nitrile group can serve as a hydrogen bond acceptor and influence the electronic properties of the molecule

Role as a Chemical Intermediate

Similar fluorinated compounds are often used as building blocks or intermediates in the synthesis of more complex pharmaceutically active molecules. The reactive functional groups in 3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride make it potentially useful for:

-

Constructing enzyme inhibitors

-

Developing receptor modulators

-

Creating peptidomimetics and other biologically active molecules

Chemical Reactivity and Structural Modifications

The multifunctional nature of 3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride enables various chemical transformations, making it a versatile starting material for further derivatization.

Reactions of the Amino Group

The primary amine functionality can undergo numerous reactions:

-

Acylation to form amides

-

Alkylation to form secondary or tertiary amines

-

Reductive amination with aldehydes or ketones

-

Formation of imines, enamines, or other nitrogen-containing derivatives

Modifications of the Nitrile Group

The nitrile group offers opportunities for functional group interconversion:

-

Hydrolysis to amides or carboxylic acids

-

Reduction to primary amines

-

Reactions with nucleophiles to form various heterocycles

-

Conversion to tetrazoles, which are important bioisosteres in medicinal chemistry

Physical Properties and Characterization

Spectroscopic Properties

Based on its structure, 3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride would exhibit characteristic spectroscopic features:

-

In ¹H NMR, the aminomethyl protons would typically appear as a singlet around 4.0-4.5 ppm

-

In ¹³C NMR, the nitrile carbon would appear at approximately 115-120 ppm

-

IR spectroscopy would show characteristic absorption bands for the nitrile group (~2220-2240 cm⁻¹) and the NH₃⁺ group of the hydrochloride salt

Current Research and Future Directions

Emerging Applications

The unique combination of functional groups in 3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride suggests several promising research directions:

-

Development of novel antimicrobial agents to address antibiotic resistance

-

Investigation as scaffolds for targeted drug delivery systems

-

Exploration as building blocks for peptidomimetics and other biologically active molecules

Structure-Activity Relationship Studies

Further research into the structure-activity relationships of 3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride and its derivatives could yield valuable insights into:

-

The influence of fluorine position on biological activity

-

The effect of modifications to the aminomethyl group

-

The impact of substituent patterns on binding to specific biological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume